2-(2-Aminobenzylthio)imidazole

Catalog No.
S8775688
CAS No.
M.F
C10H11N3S
M. Wt
205.28 g/mol
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Aminobenzylthio)imidazole

Product Name

2-(2-Aminobenzylthio)imidazole

IUPAC Name

2-(1H-imidazol-2-ylsulfanylmethyl)aniline

Molecular Formula

C10H11N3S

Molecular Weight

205.28 g/mol

InChI

InChI=1S/C10H11N3S/c11-9-4-2-1-3-8(9)7-14-10-12-5-6-13-10/h1-6H,7,11H2,(H,12,13)

InChI Key

GLYUPUFLVZNAIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC=CN2)N

The molecular structure of 2-(2-Aminobenzylthio)imidazole features an imidazole ring substituted at the 2-position with a benzylthio group bearing an amino moiety at the para position of the benzene ring (Figure 1). The imidazole core contributes to electron-rich aromaticity, while the thioether linkage (-S-) and primary amine (-NH2) introduce sites for hydrogen bonding, nucleophilic reactions, and metal coordination.

Key Structural Features

  • Imidazole Ring: A five-membered aromatic ring with two nitrogen atoms at positions 1 and 3, enabling π-π stacking and acid-base reactivity.
  • Benzylthio Group: A sulfur atom bridges the imidazole and benzene rings, enhancing lipophilicity and stability compared to oxygen analogs.
  • Amino Substituent: The -NH2 group at the benzene’s 2-position facilitates hydrogen bonding and participation in Schiff base formation.

Physicochemical Properties

PropertyValue/RangeComparison to Analogues
Molecular Weight219.28 g/molHigher than 2-aminobenzimidazole (133.15 g/mol)
SolubilityModerate in polar solventsLess soluble than imidazole-2-thiones
Melting Point~200–220°C (estimated)Similar to benzimidazole-2-thiols
pKa (imidazole NH)~6.5–7.0Comparable to unsubstituted imidazole

The thioether linkage increases molecular weight and hydrophobicity, potentially enhancing membrane permeability in biological systems. The amino group’s basicity (pKa ~9–10) may enable pH-dependent solubility, a trait exploited in drug formulation.

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

205.06736854 g/mol

Monoisotopic Mass

205.06736854 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

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